N-(4-bromo-2-fluorophenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
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Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-4-FLUORO-N-[(4-FLUOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is a complex organic compound that features multiple halogenated aromatic rings and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-4-FLUORO-N-[(4-FLUOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the halogenated aromatic precursors and introduce the sulfonamide groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-4-FLUORO-N-[(4-FLUOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DCM.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-BROMO-2-FLUOROPHENYL)-4-FLUORO-N-[(4-FLUOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-4-FLUORO-N-[(4-FLUOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE
Uniqueness
N-(4-BROMO-2-FLUOROPHENYL)-4-FLUORO-N-[(4-FLUOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is unique due to its specific arrangement of halogenated aromatic rings and sulfonamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H11BrF3NO4S2 |
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Molecular Weight |
506.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-fluoro-N-(4-fluorophenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C18H11BrF3NO4S2/c19-12-1-10-18(17(22)11-12)23(28(24,25)15-6-2-13(20)3-7-15)29(26,27)16-8-4-14(21)5-9-16/h1-11H |
InChI Key |
MIPWWDWAHDMECA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N(C2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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